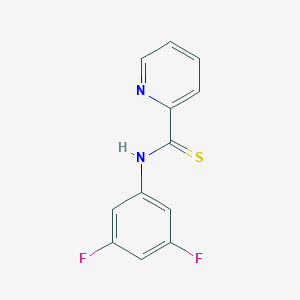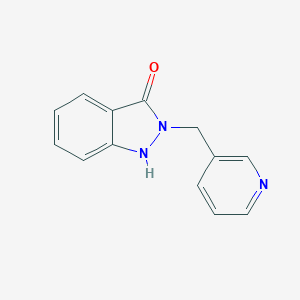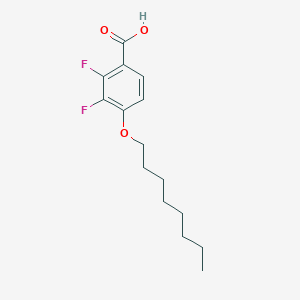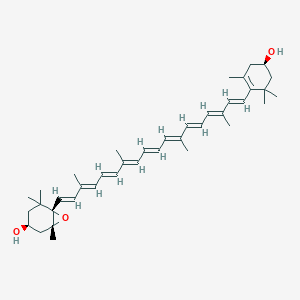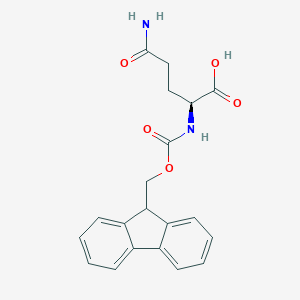
Benzamide, N-(4-(9-acridinylamino)butyl)-4-(bis(2-chloroethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4-(9-acridinylamino)butyl)-4-(bis(2-chloroethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACNU, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ACNU involves the inhibition of DNA synthesis, which leads to cell death. ACNU is a DNA alkylating agent, which means that it can attach to DNA and cause damage. This damage leads to the inhibition of DNA synthesis, which ultimately leads to cell death.
Biochemical and Physiological Effects:
ACNU has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). ACNU has also been found to have immunomodulatory effects, which means that it can modulate the immune system's response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACNU in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, there are also limitations to using ACNU in lab experiments. One limitation is that it can be toxic to normal cells, which can make it difficult to study its effects in vivo. Additionally, ACNU can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on ACNU. One area of research is the development of new methods for synthesizing ACNU, which could increase its availability for research purposes. Another area of research is the development of new cancer treatments based on ACNU, such as combination therapies that include ACNU and other anti-cancer drugs. Additionally, research on the immunomodulatory effects of ACNU could lead to the development of new immunotherapies for cancer.
Méthodes De Synthèse
ACNU can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 9-acridinecarboxylic acid with butylamine to form N-(4-(9-acridinylamino)butyl)carboxamide. The second step involves the reaction of N-(4-(9-acridinylamino)butyl)carboxamide with bis(2-chloroethyl)amine hydrochloride to form the final product, ACNU.
Applications De Recherche Scientifique
ACNU has been extensively studied for its potential applications in scientific research. It has been found to have anti-tumor properties and has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and breast cancer. ACNU has also been studied for its potential use in gene therapy, as it has been found to be effective in delivering therapeutic genes to target cells.
Propriétés
Numéro CAS |
125173-78-6 |
|---|---|
Formule moléculaire |
C28H30Cl2N4O |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-15-19-34(20-16-30)22-13-11-21(12-14-22)28(35)32-18-6-5-17-31-27-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,31,33)(H,32,35) |
Clé InChI |
AFIZVRBJFXIKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Autres numéros CAS |
125173-78-6 |
Synonymes |
N-[4-(acridin-9-ylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



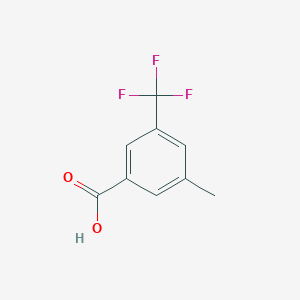
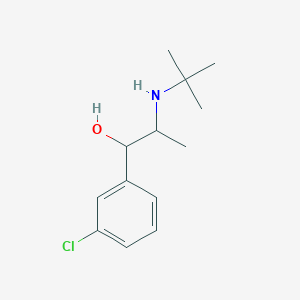



![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)


